molecular formula C28H30N2O3 B2573308 3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888454-90-8

3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B2573308
CAS RN: 888454-90-8
M. Wt: 442.559
InChI Key: JUKGVWIFPUDOTN-UHFFFAOYSA-N
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Description

3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, also known as ABEA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABEA belongs to the class of adamantane derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Catalytic Synthesis and Structural Analysis

The synthesis of N-aryl(benzyl)adamantane-1-carboxamides, including compounds structurally related to 3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, has been achieved through reactions involving adamantane-1-carboxylic acid with aromatic amines. This process, facilitated by phosphorus trichloride, highlights the potential for creating various adamantane-1-carboxamide derivatives with potential applications in medicinal chemistry and material science (Shishkin et al., 2020).

Supramolecular Chemistry

The study of bridgehead-functionalized adamantanes, like the tri- and tetra-amides and their hydrochloride salts, sheds light on their crystal structures and supramolecular assembly. These adamantane derivatives exhibit H-bonded network formations that are crucial for understanding their behavior in crystal engineering and pharmaceutical formulation applications (Boldog et al., 2019).

Advanced Material Synthesis

Polyamide-imides containing adamantyl groups represent a significant area of interest in material science, offering high thermal stability and mechanical strength. These materials, synthesized from adamantyl-containing monomers, are promising for high-performance applications in aerospace, automotive, and electronic industries due to their exceptional properties (Liaw & Liaw, 2001).

Heterogeneous Catalysis

In the field of catalysis, amide functionalized covalent organic frameworks (COFs) incorporating adamantane derivatives have been developed. These materials exhibit crystallinity and are used as efficient catalysts for chemical reactions like the Knoevenagel condensation. This application underscores the versatility of adamantane derivatives in catalyzing organic transformations, paving the way for more sustainable and efficient processes (Li et al., 2019).

properties

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-2-17-7-9-21(10-8-17)29-26(31)25-24(22-5-3-4-6-23(22)33-25)30-27(32)28-14-18-11-19(15-28)13-20(12-18)16-28/h3-10,18-20H,2,11-16H2,1H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKGVWIFPUDOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(adamantane-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

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